Desmethyl Ofloxacin Hydrochloride

Catalog No.
S905215
CAS No.
M.F
C17H19ClFN3O4
M. Wt
383.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Ofloxacin Hydrochloride

Inadequate impurity standards risk method failure in ofloxacin release testing. Desmethyl Ofloxacin HCl (CAS 402930-70-5) is the official USP Related Compound A and EP Impurity E, essential for system suitability. • Guarantees resolution ≥2.0 from parent API in chromatographic assays. • Distinct m/z 348.13 enables precise LC-MS/MS quantification of metabolic N-demethylation. • Supplied with certificate of analysis for GMP-compliant batch release.

Product Name

Desmethyl Ofloxacin Hydrochloride

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

Molecular Formula

C17H19ClFN3O4

Molecular Weight

383.8 g/mol

InChI

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H

InChI Key

IOFZKWNXVPUJLW-UHFFFAOYSA-N

Synonyms

9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride; Ofloxacin Related Compound A (USP)

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl

Desmethyl ofloxacin is a metabolite of the fluoroquinolone antibiotic ofloxacin.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Desmethyl ofloxacin hydrochloride (CAS 402930-70-5) is the hydrochloride salt of the primary N-demethylated metabolite of the fluoroquinolone antibiotic ofloxacin . Characterized by the absence of a methyl group on the piperazine ring, this structural modification increases the compound's polarity and shifts its pKa relative to the parent drug [1]. In industrial and pharmaceutical contexts, it is primarily procured as a certified reference material (EP Impurity E / USP Related Compound A) for chromatographic system suitability, impurity profiling, and pharmacokinetic quantification [2]. Its defined purity, specific retention behavior, and stable salt form make it an indispensable baseline standard for QA/QC workflows and environmental degradation monitoring .

Research & Analytical Fit

1
Official EP Impurity E reference – designated impurity for ofloxacin monograph compliance.
2
Primary circulating metabolite – produced in all subjects, suitable for metabolite monitoring workflows.
3
Chromatographic distinction – distinct HPLC retention relative to parent drug and N-oxide.

Substituting desmethyl ofloxacin hydrochloride with the parent ofloxacin, ofloxacin N-oxide, or crude degradation mixtures fundamentally compromises analytical validity [1]. In regulatory QA/QC, pharmacopeial monographs strictly require the exact desmethylated standard to prove method resolution (typically Rs ≥ 2.0) from the parent API [2]. Furthermore, in pharmacokinetic and environmental assays, the secondary amine of the desmethylated form interacts differently with stationary phases and exhibits distinct mass-to-charge (m/z 348.13 for the base) and UV absorption profiles [3]. Using an uncertified analog or a crude mixture prevents accurate quantification of metabolic clearance and fails to meet the stringent compliance requirements of GMP batch release and environmental monitoring[1].

Substitution Risk: Why In-Class Analogs Are Not Interchangeable

Target compound
Desmethyl Ofloxacin Hydrochloride
Detected in 100% of patients; distinct secondary amine structure; 5–25× lower MIC than parent drug.
Common substitutes
Ofloxacin N-oxide
Formed in ~50% of patients; higher Cmax but inconsistent presence.
Ofloxacin / Levofloxacin
Parent drugs with higher antibacterial potency and different retention.
Risk summary: Monitoring consistency may shift (N-oxide absent in half of samples); antibacterial activity comparisons require compound-specific reference; chromatographic system suitability fails without authentic desmethyl standard.

Chromatographic Resolution for Pharmacopeial System Suitability

In standardized HPLC assays for ofloxacin purity, desmethyl ofloxacin (Impurity E/A) exhibits a shorter retention time than the parent drug due to the increased polarity of its secondary amine. Pharmacopeial methods dictate that the chromatographic resolution between desmethyl ofloxacin and ofloxacin must meet strict criteria to validate the separation method [1].

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataDesmethyl Ofloxacin (elutes earlier, distinct peak)
Comparator Or BaselineOfloxacin (parent API)
Quantified DifferenceRegulatory methods require a resolution (Rs) of ≥ 2.0 between the two peaks.
ConditionsReversed-phase HPLC system suitability testing per USP/EP guidelines

Procurement of the exact desmethyl standard is legally and technically required to validate HPLC methods for commercial batch release of ofloxacin and levofloxacin.

MIC comparison
Head-to-head
N-desmethyl levofloxacin: 5- to 25-fold reduced potency vs. parent levofloxacin against Gram-positive strains.
Supports metabolite activity screening context; quantitative reduction establishes non-interchangeability for SAR studies.
Agar dilution method; panel of Gram-positive and Gram-negative strains.

Mass Spectrometry Differentiation for Pharmacokinetic Tracking

During in vivo metabolism, ofloxacin undergoes N-demethylation to form desmethyl ofloxacin. LC-MS/MS analysis clearly differentiates the two based on their mass-to-charge ratios and fragmentation patterns, allowing precise quantification of metabolic clearance[1].

Evidence DimensionMass-to-charge ratio (m/z) of the protonated ion [M+H]+
Target Compound Datam/z 348.13 (Desmethyl ofloxacin base)
Comparator Or Baselinem/z 362.15 (Ofloxacin parent)
Quantified DifferenceA mass shift of -14 Da corresponding to the loss of the N-methyl group.
ConditionsLC-MS/MS analysis of biological or environmental samples

Accurately tracking the metabolic conversion of the parent drug requires the exact desmethyl standard to calibrate mass spectrometry instruments in clinical and forensic labs.

Serum concentration
Head-to-head
Desmethyl ofloxacin Cmax: 0.21 mg/L (100% patients) vs. N-oxide Cmax 0.37 mg/L (50% patients); parent Cmax 5.5 mg/L.
Relevant for PK bioanalysis research; consistent presence supports metabolite monitoring workflow.
End-stage renal failure patients; HPLC quantification after 600 mg oral ofloxacin.

Residual Antibacterial Activity in Environmental Degradation

In environmental and photolytic degradation studies, fluoroquinolones break down into various byproducts. Unlike ofloxacin N-oxide, which loses almost all antibacterial efficacy, desmethyl ofloxacin retains moderate activity against susceptible strains, making it a critical target for ecotoxicity monitoring [1].

Evidence DimensionResidual antibacterial activity
Target Compound DataDesmethyl ofloxacin (maintains moderate antibacterial activity)
Comparator Or BaselineOfloxacin N-oxide (minimal to no significant activity)
Quantified DifferenceDesmethyl ofloxacin demonstrates a significantly lower Minimum Inhibitory Concentration (MIC) than the N-oxide metabolite, though higher than the parent drug.
ConditionsMicrobial Assay for Risk Assessment (MARA) and standard broth dilution assays

Environmental testing facilities must procure this specific compound to accurately assess the residual ecological risk of pharmaceutical wastewater.

Metabolic formation
Cross-study
3–6% dose to desmethyl ofloxacin vs. 1–5% to N-oxide; ~90% excreted unchanged.
Primary metabolite for exposure modeling and environmental fate studies.
Urinary excretion data; compiled pharmacokinetic evidence.

Solubility and Salt-Form Processability

The hydrochloride salt form of desmethyl ofloxacin provides distinct handling and dissolution advantages over the free base, particularly when preparing aqueous analytical stocks or biological assay media .

Evidence DimensionAqueous dissolution profile
Target Compound DataHydrochloride salt (readily soluble in aqueous buffers)
Comparator Or BaselineFree base form (often requires organic co-solvents or pH adjustment)
Quantified DifferenceThe HCl salt ensures immediate and complete dissolution in physiological buffers (e.g., PBS pH 7.2) without precipitation.
ConditionsPreparation of analytical standard solutions at room temperature

Purchasing the hydrochloride salt streamlines laboratory workflows, reducing preparation time and ensuring reproducible concentrations in quantitative assays.

Activity ranking
Class-level
Reported qualitative ranking: Ofloxacin > Desmethyl ofloxacin > Ofloxacin N-oxide; exact MIC ratios not specified.
Activity hierarchy informs comparator selection for in vitro screening.
In vitro susceptibility testing; data to verify from published abstract.
Chromatographic resolution
Method context
Validated HPLC assay achieved baseline separation of desmethyl ofloxacin, ofloxacin, and N-oxide.
Authentic reference required for system suitability; generic fluoroquinolones fail method requirements.
Simultaneous quantification method for serum samples.
Detection frequency
Reported
Detected in 100% or overwhelming majority of wastewater samples across multiple monitoring campaigns.
Reliable biomarker for wastewater-based epidemiology studies.
Chiral LC-MS/MS analysis; influent and effluent from multiple WWTPs.

Pharmaceutical QA/QC and Batch Release

Directly downstream of its chromatographic properties, this compound is essential as a reference standard (USP Related Compound A / EP Impurity E) to prove system suitability and quantify impurities in commercial ofloxacin and levofloxacin manufacturing [1].

Clinical Pharmacokinetic and ADME Studies

Leveraging its distinct m/z profile, the standard is used to calibrate LC-MS/MS equipment for quantifying the N-demethylation metabolic pathway in human or animal trials [2].

Environmental Wastewater and Ecotoxicology Monitoring

Because it retains moderate antibacterial activity compared to other metabolites, environmental agencies and testing labs use it to track the persistence and ecological impact of fluoroquinolone degradation products in water treatment systems [3].

Medicinal Chemistry and SAR Profiling

Used as a structural benchmark to evaluate how modifications to the piperazine ring (e.g., secondary vs. tertiary amine) affect DNA gyrase binding affinity and overall antimicrobial efficacy [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling (QC)
Authentic EP Impurity E / USP Related Compound A reference
HPLC/LC-MS system suitability and relative response factor determination
PK bioanalysis in human plasma research matrices
Metabolite-specific chromatographic resolution and consistent detection
Consistent metabolite occurrence across study populations (100% vs. ~50% for N-oxide)
Wastewater-based epidemiology and environmental fate
Reliable biomarker with near-ubiquitous detection
Chiral LC-MS/MS quantification in environmental water matrices
Fluoroquinolone structure-activity relationship (SAR) research
N-desmethyl analog as baseline comparator
MIC comparison against parent drug; role of N-methyl group in potency

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

383.1048120 Da

Monoisotopic Mass

383.1048120 Da

Heavy Atom Count

26

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